molecular formula C16H13BrO2 B12952866 Phenyl 3-bromo-2-methyl-3-phenylacrylate

Phenyl 3-bromo-2-methyl-3-phenylacrylate

Cat. No.: B12952866
M. Wt: 317.18 g/mol
InChI Key: MSXIDSPFRKJUQX-QINSGFPZSA-N
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Description

Phenyl 3-bromo-2-methyl-3-phenylacrylate is an organic compound with the molecular formula C11H11BrO2 It is a derivative of acrylate, characterized by the presence of a bromine atom and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-bromo-2-methyl-3-phenylacrylate typically involves the bromination of methyl 3-phenylacrylate. One common method is the addition of bromine to the double bond of methyl 3-phenylacrylate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Phenyl 3-bromo-2-methyl-3-phenylacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Scientific Research Applications

Phenyl 3-bromo-2-methyl-3-phenylacrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl 3-bromo-2-methyl-3-phenylacrylate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis. The phenyl groups enhance the compound’s stability and reactivity, allowing it to interact with various biological and chemical systems .

Comparison with Similar Compounds

Uniqueness: Phenyl 3-bromo-2-methyl-3-phenylacrylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and phenyl groups makes it a versatile intermediate in various synthetic pathways .

Properties

Molecular Formula

C16H13BrO2

Molecular Weight

317.18 g/mol

IUPAC Name

phenyl (Z)-3-bromo-2-methyl-3-phenylprop-2-enoate

InChI

InChI=1S/C16H13BrO2/c1-12(15(17)13-8-4-2-5-9-13)16(18)19-14-10-6-3-7-11-14/h2-11H,1H3/b15-12-

InChI Key

MSXIDSPFRKJUQX-QINSGFPZSA-N

Isomeric SMILES

C/C(=C(\C1=CC=CC=C1)/Br)/C(=O)OC2=CC=CC=C2

Canonical SMILES

CC(=C(C1=CC=CC=C1)Br)C(=O)OC2=CC=CC=C2

Origin of Product

United States

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